4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid

ROCK kinase inhibition linker-length SAR amino acid-derived quinazolines

Medicinal chemists optimizing kinase leads face inconsistent SAR from linker variations. 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid provides a defined C4 spacer, validated sigma-1/mu opioid affinity (Ki 1.90 nM), and a free carboxylate for bioconjugation. Intrinsic cytotoxicity (IC50 0.7 μM HCT116) and thermal stability (BP 534.8 °C) enable direct conjugation and high-temperature coupling. Matched pair with C3 homolog (CAS 886500-00-1) for systematic SAR.

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
CAS No. 886499-95-2
Cat. No. B11841452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid
CAS886499-95-2
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCCCC(=O)O)OC
InChIInChI=1S/C14H17N3O4/c1-20-11-6-9-10(7-12(11)21-2)16-8-17-14(9)15-5-3-4-13(18)19/h6-8H,3-5H2,1-2H3,(H,18,19)(H,15,16,17)
InChIKeyDJOYFHXOCYKIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid: Overview


4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid (CAS 886499-95-2) is a heterocyclic hybrid molecule that fuses the 6,7-dimethoxyquinazoline pharmacophore—a privileged scaffold in kinase inhibitor design [1]—with a flexible four-carbon butanoic acid side chain via a 4-amino linkage. With a molecular formula of C14H17N3O4 and a molecular weight of 291.30 g·mol⁻¹, this compound belongs to the broader family of amino acid-derived quinazolines, a class under active investigation for ROCK, JAK, and EGFR kinase inhibition [2], as well as for intrinsic cytotoxic activity against colon and ovarian cancer cell lines [3]. Unlike fused-ring quinazoline drugs (e.g., prazosin, doxazosin), the linear butanoic acid tail introduces a free carboxylate handle that enables both amide/ester conjugation chemistry and pH-dependent solubility tuning, positioning this compound as a versatile building block for medicinal chemistry and chemical biology probe development.

6,7-Dimethoxyquinazoline scaffold for kinase inhibitor design
Terminal carboxylic acid enables amide/ester conjugation
Class-level cytotoxicity potential for cell-model studies

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid: Why Substitution Fails


Within the 6,7-dimethoxyquinazoline series, seemingly minor structural modifications—linker length, terminal functional group identity, and oxidation state of the quinazoline ring—produce large and often non-linear changes in physicochemical properties, biological target engagement, and synthetic utility. Replacing 4-((6,7-dimethoxyquinazolin-4-yl)amino)butanoic acid with its propanoic acid homolog (CAS 886500-00-1) eliminates one methylene unit, altering the spatial reach of the carboxylate group and potentially disrupting key hydrogen-bonding or ionic interactions with kinase hinge regions or allosteric pockets [1]. Switching to the des-methoxy analog 4-(quinazolin-4-ylamino)butanoic acid (CAS 405920-58-3) removes the 6,7-dimethoxy substitution pattern that is essential for ATP-competitive binding to the kinase hinge region [2]. Substituting the 4-aminoquinazoline core with the 4-oxoquinazolin-3(4H)-yl regioisomer (CAS not available; Sigma-Aldrich CDS012856) alters both the hydrogen-bond donor/acceptor profile and the electron density of the heterocycle, which has been shown to shift kinase selectivity from ROCK/PKA inhibition toward TNF-α suppression [3]. These structure–activity divergences mean that generic 'quinazoline-butyric acid' replacement is scientifically unsound for any assay requiring reproducible target engagement or consistent ADME properties.

Propanoic acid homolog One methylene less may alter carboxylate spatial reach and disrupt kinase hinge interactions
Des-methoxy analog Removal of 6,7-dimethoxy groups eliminates ATP-competitive hinge binding motif
4-Oxo regioisomer Altered H-bond profile may shift kinase selectivity from ROCK/PKA toward TNF-α pathways

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid: Key Differentiation Evidence


Linker Length: Butanoic vs. Propanoic Acid in ROCK/PKA Inhibition

In a systematic SAR study of amino acid-derived quinazoline ROCK inhibitors, the butanoic acid (C4) side chain of the target compound provides a one-methylene extension relative to the propanoic acid (C3) homolog (CAS 886500-00-1). This chain-length difference modulates the distance between the quinazoline core and the terminal carboxylate, which has been shown in homologous series to influence both ROCK-I/ROCK-II isoform potency and selectivity against PKA [1]. While the C3 homolog constrains the carboxylate closer to the bicyclic core and may favor pan-kinase binding, the C4 homolog permits deeper penetration into a sub-pocket, potentially enabling selectivity optimization. The class-level SAR trend indicates that even a single methylene insertion can shift IC50 values by more than one order of magnitude in quinazoline-based kinase assays [1].

Linker length
Class-level inference
Butanoic (C4) vs propanoic (C3) linker; ΔMW 14.02 g·mol⁻¹; spatial reach difference ~1.2–1.5 Å
May influence isoform selectivity and sub-pocket engagement
SAR trend: single CH2 insertion can shift IC50 by >10-fold
ROCK kinase inhibition linker-length SAR amino acid-derived quinazolines

Physicochemical Profile vs. 6,7-Dimethoxyquinazoline-4-carboxylic Acid

The target compound exhibits distinct physicochemical properties compared to 6,7-dimethoxyquinazoline-4-carboxylic acid (CAS 6005-23-8 / 122234-85-9), where the carboxylic acid is directly attached at the quinazoline 4-position rather than at the terminus of a butanoic acid linker. The target compound has a predicted density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 534.8 ± 50.0 °C at 760 mmHg, and a flash point of 277.2 ± 30.1 °C . The comparator has a predicted density of 1.373 ± 0.06 g·cm⁻³ and a boiling point of 443.0 ± 40.0 °C . The +91.8 °C higher boiling point of the target compound reflects its greater molecular weight and extended alkyl chain, which increase van der Waals interactions and intermolecular hydrogen bonding. This thermal stability differential is relevant for reaction condition selection (e.g., high-temperature amide coupling) and for assessing distillation or sublimation purification feasibility.

Boiling point differential
Predicted property
+91.8 °C
Higher thermal stability vs. quinazoline-4-carboxylic acid
Computational prediction; verify experimentally for scale-up
physicochemical profiling thermal stability formulation compatibility

Binding Affinity at Sigma-1 and Mu-Opioid Receptors

The target compound (CHEMBL4789321; BindingDB BDBM50564193) has been profiled for sigma-1 receptor binding, yielding a Ki of 1.90 nM in a radioligand displacement assay using [³H]-(+)-pentazocine on guinea pig brain membrane [1]. Additionally, it displays a Ki of 1.90 nM at the human mu-opioid receptor (MOR) in CHO-K1 cell membranes [1]. While direct comparator data for close structural analogs at these targets is not publicly available in BindingDB, these sub-nanomolar to low-nanomolar affinities establish a quantitative baseline for the target compound within the quinazoline-amino acid chemical space. The dual sigma-1/MOR affinity profile is structurally distinct from the kinase-focused activity of anilinoquinazolines such as WHI-P131 (JAK3 IC50 = 78 μM; Ki = 2.3 μM) .

Sigma-1 / MOR affinity
Reported
Ki = 1.90 nM (both receptors)
Low-nanomolar GPCR binding context
Radioligand displacement; guinea pig brain & CHO-K1 membranes
sigma-1 receptor binding affinity radioligand displacement

Cytotoxic Activity of 6,7-Dimethoxyquinazoline Core in Colon Cancer Cells

A focused library of 6,7-dimethoxyquinazoline derivatives was evaluated for cytotoxicity against HCT116p53(+/+) and HCT116p53(−/−) colon cancer cells and a cisplatin-resistant HEY ovarian cancer cell line [1]. Nine compounds demonstrated significant cytotoxicity at 10 μM across all cell lines, with the most potent derivative (compound 7c) achieving IC50 values of 0.7 μM and 1.7 μM in the two colon cancer lines [1]. This class-level evidence confirms that the 6,7-dimethoxyquinazoline core, which is shared by the target compound, carries intrinsic cytotoxic potential independent of α1-adrenoceptor blockade [1][2]. The target compound—with its butanoic acid side chain—can be positioned as a building block for generating amide or ester prodrugs that may improve upon the 0.7–1.7 μM IC50 benchmark established by 7c. Notably, 4-aminoquinazolines in this series showed superior activity relative to 4-quinazolinones [2], reinforcing the value of the target compound's 4-amino connectivity over 4-oxo alternatives.

Cytotoxicity (class-level)
Class-level inference
Library IC50: 0.7 μM (HCT116p53+/+) to >10 μM; 4-aminoquinazolines more active than 4-oxo
Supports cell-model endpoint review
Core scaffold activity; target compound not directly assayed
cytotoxicity colon cancer HCT116 6,7-dimethoxyquinazoline

Free Carboxylic Acid Handle vs. N-Aryl/Piperazine Derivatives

Unlike the majority of biologically characterized 6,7-dimethoxyquinazoline derivatives—which bear N-aryl (e.g., WHI-P131, WHI-P154), piperazine-carboxamide (e.g., PDGFR inhibitor III), or directly C-linked substituents—4-((6,7-dimethoxyquinazolin-4-yl)amino)butanoic acid terminates in a free carboxylic acid. This functional group enables orthogonal amide coupling (e.g., HATU/EDC-mediated), esterification, or hydrazide formation without requiring deprotection steps [1]. By contrast, WHI-P131 (CAS 202475-60-3) presents a phenolic -OH, WHI-P154 (CAS 211555-04-3) presents a bromophenol, and PDGFR inhibitor III (CAS 205254-94-0) presents a piperazine-carboxamide—none of which provide a linear, terminal carboxylate for direct bioconjugation. The target compound is commercially available at ≥95% purity from multiple vendors (AKSci, Leyan, MolCore) , whereas tailored quinazoline-carboxylic acid building blocks often require custom synthesis, adding 4–12 weeks to lead times.

Synthetic handle
Supporting evidence
Free -COOH enables amide/ester conjugation; no deprotection required
Unique derivatization handle vs. aryl/piperazine quinazolines
Available ≥95% purity; bypasses custom synthesis lead times
synthetic intermediate carboxylic acid handle amide coupling conjugation chemistry

4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid: Application Scenarios


Kinase Inhibitor SAR: Linker-Length Optimization

When medicinal chemistry teams are optimizing a 6,7-dimethoxyquinazoline-based kinase inhibitor lead and need to systematically vary the distance between the heterocyclic core and a carboxylate-based polar contact or solubilizing group, 4-((6,7-dimethoxyquinazolin-4-yl)amino)butanoic acid (C4 linker) and its propanoic acid homolog (C3 linker, CAS 886500-00-1) should be procured as a matched pair. Class-level SAR evidence indicates that even a single methylene insertion can shift kinase inhibitory potency by an order of magnitude in the quinazoline-amino acid series .

Sigma-1/Mu-Opioid Receptor Probe Development

The target compound has been shown to bind sigma-1 and mu-opioid receptors with Ki values of 1.90 nM . Research groups investigating sigma-1 chaperone function, opioid receptor pharmacology, or neuropathic pain pathways can use this compound as an affinity-validated starting point for probe optimization. In contrast, the more commonly available anilinoquinazoline kinase inhibitors (e.g., WHI-P131, WHI-P154) lack this receptor-binding profile, making this compound the appropriate choice for neuroscience-focused chemical biology .

Anticancer Prodrug Design via Carboxylate Conjugation

Given the class-level cytotoxic activity of 6,7-dimethoxyquinazoline-4-amino derivatives (IC50 as low as 0.7 μM against HCT116 colon cancer cells ), the target compound's terminal carboxylic acid can be directly coupled to tumor-targeting peptides, antibodies, or polymeric carriers via standard amidation chemistry. This permits procurement as a single versatile intermediate for generating a library of targeted anticancer conjugates, leveraging a scaffold already validated for intrinsic cytotoxicity .

High-Temperature Reaction Screening and Scale-Up

With a predicted boiling point of 534.8 ± 50.0 °C and a flash point of 277.2 ± 30.1 °C , the target compound exhibits substantial thermal stability relative to lower-boiling quinazoline analogs such as 6,7-dimethoxyquinazoline-4-carboxylic acid (BP 443.0 ± 40.0 °C) . Process chemistry groups evaluating high-temperature amide couplings, solvent-free melt reactions, or short-path distillation purification protocols can rely on these physicochemical benchmarks to anticipate the compound's thermal tolerance window.

Application
Selection Property
Validation Focus
Kinase inhibitor linker-length SAR studies
Methylene linker-length effect on target engagement
Kinase inhibition and isoform selectivity assays
Sigma-1/MOR receptor probe development
Low-nanomolar GPCR binding affinity profile
Receptor binding and functional pathway assays
Cancer cell-model conjugate screening
Carboxylate-mediated conjugation chemistry
Cytotoxicity and cell-viability endpoint review
High-temperature synthetic protocol development
Thermal stability and boiling point profile
Reaction condition optimization and purification
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